An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid
Introduction: The Significance of 3-Methoxy-1-benzofuran-2-carboxylic acid in Modern Drug Discovery
3-Methoxy-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a methoxy group at the 3-position and a carboxylic acid at the 2-position of the benzofuran ring system imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-1-benzofuran-2-carboxylic acid. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for rational drug design, formulation development, and predicting in vivo behavior. This document is structured to provide not only the fundamental data but also the underlying scientific principles and field-proven experimental methodologies for their determination.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical profile is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Structural and Molecular Data
The foundational properties of 3-Methoxy-1-benzofuran-2-carboxylic acid are summarized in the table below. The molecular formula and weight are critical for all stoichiometric calculations, while identifiers such as the CAS number are essential for unambiguous identification in literature and databases.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 104315-56-2 | [1] |
| Predicted XlogP | 2.2 |
Synthesis and Spectroscopic Characterization
The synthesis of benzofuran-2-carboxylic acids can be achieved through various synthetic routes, often involving the Perkin rearrangement of 3-halocoumarins. [4] The specific synthesis of the 3-methoxy derivative would likely involve a multi-step process starting from appropriate precursors.
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons (typically in the range of 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically downfield), the carbons of the aromatic ring, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
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C-O stretching bands for the ether linkage of the methoxy group and the carboxylic acid.
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Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-Methoxy-1-benzofuran-2-carboxylic acid, the molecular ion peak (M⁺) would be observed at m/z 192.17. Predicted adducts under different ionization conditions are provided in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.04953 |
| [M+Na]⁺ | 215.03147 |
| [M-H]⁻ | 191.03497 |
Data sourced from PubChemLite.
Solubility and Dissociation Constant (pKa): Critical Parameters for Drug Action
The aqueous solubility and pKa are pivotal properties that dictate a drug's absorption and distribution in the body.
Aqueous Solubility
Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms. This is a critical parameter as it influences the compound's charge state in different physiological compartments, which in turn affects its membrane permeability and interaction with biological targets.
A predicted pKa for the structurally related 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is approximately 3.04, and for the parent benzofuran-2-carboxylic acid, it is predicted to be around 3.12.[6], [3] This suggests that 3-Methoxy-1-benzofuran-2-carboxylic acid is a relatively strong organic acid.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of drug development programs, the experimental determination of these physicochemical properties is essential. The following section outlines standardized protocols for these measurements.
Workflow for Physicochemical Property Determination
Caption: General workflow for the determination of physicochemical properties.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Methodology:
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Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
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Addition of Compound: Add an excess amount of 3-Methoxy-1-benzofuran-2-carboxylic acid to a known volume of each buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
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Sample Preparation: Dissolve an accurately weighed amount of 3-Methoxy-1-benzofuran-2-carboxylic acid in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
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Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
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Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Workflow for Spectroscopic Analysis
Caption: Workflow for comprehensive spectroscopic analysis.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the essential physicochemical properties of 3-Methoxy-1-benzofuran-2-carboxylic acid. While some experimental data is not yet publicly available, the provided information on structurally related compounds, along with robust experimental protocols, offers a solid foundation for researchers in the field. The unique combination of a benzofuran core, a methoxy group, and a carboxylic acid moiety makes this compound a promising scaffold for the development of novel therapeutics. Further research to experimentally validate the predicted properties and to explore the biological activities of this compound is highly encouraged. The methodologies and data presented herein are intended to empower scientists and drug development professionals to advance their research with a greater understanding of this important chemical entity.
References
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
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synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]
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Benzofuran-2-carboxylic acid. BioCrick. Available at: [Link]
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3-methyl-1-benzofuran-2-carboxylic acid. ChemSynthesis. Available at: [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
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Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. PubMed. Available at: [Link]
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